4-Cyanobenzylbromide
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Overview
Description
4-Cyanobenzylbromide: is an organic compound with the molecular formula C8H6BrN . It is a benzyl halide derivative where a bromine atom is attached to the benzyl group, and a cyano group is attached to the benzene ring. This compound is a white to light yellow crystalline solid with a melting point of 115-117°C . It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From p-Cyanotoluene:
Starting Material: p-Cyanotoluene
Reagents: N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Reaction: The bromination of p-cyanotoluene using NBS results in the formation of 4-cyanobenzylbromide.
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From p-Cyanobenzyl Alcohol:
Starting Material: p-Cyanobenzyl alcohol
Reagents: Carbon tetrabromide (CBr4) and a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN).
Conditions: The reaction is carried out under reflux conditions.
Industrial Production Methods:
The industrial production of this compound typically involves the bromination of p-cyanotoluene using NBS and a radical initiator. This method is preferred due to its simplicity, high yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, and thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.
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Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Carried out under acidic or basic conditions.
Products: Oxidized derivatives such as benzaldehydes or benzoic acids.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced derivatives such as benzyl alcohols.
Scientific Research Applications
Chemistry:
Reagent in Organic Synthesis: 4-Cyanobenzylbromide is used as a reagent in the synthesis of various organic compounds, including ligands and catalysts.
Biology:
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-Pneumocystis carinii drugs.
Industry:
Herbicide Production: It is used in the production of postemergence herbicides.
Mechanism of Action
The mechanism of action of 4-cyanobenzylbromide involves its ability to interact with various functional groups. It undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming amides, ethers, and thioethers, respectively . These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group .
Comparison with Similar Compounds
- 4-Bromomethylbenzonitrile
- 4-Cyanobenzylchloride
- 4-Cyanobenzylfluoride
Comparison:
- 4-Cyanobenzylbromide vs4-Bromomethylbenzonitrile: Both compounds have similar structures, but this compound has a cyano group, making it more reactive in nucleophilic substitution reactions .
- This compound vs4-Cyanobenzylchloride: The bromine atom in this compound is a better leaving group compared to the chlorine atom in 4-cyanobenzylchloride, making the former more reactive .
- This compound vs4-Cyanobenzylfluoride: The fluoride ion is a poor leaving group compared to the bromide ion, making this compound more suitable for nucleophilic substitution reactions .
Properties
CAS No. |
17201-41-3 |
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Molecular Formula |
C26H26N6O8 |
Molecular Weight |
0 |
Origin of Product |
United States |
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